N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Intermediate: The initial step could involve the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The benzoyl intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(3-fluorobenzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
- N-(2-benzoyl-4-methylphenyl)-2-(3-chlorobenzamido)benzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding affinity to biological targets.
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(3-fluorobenzamido)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
- Molecular Formula : C28H21FN2O3
- Molecular Weight : 452.5 g/mol
- CAS Number : 476283-33-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzoyl Intermediate :
- Acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine).
-
Amidation Reaction :
- The benzoyl intermediate is reacted with 3-fluorobenzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects such as:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : It has been explored for its potential to reduce inflammation through modulation of inflammatory pathways.
In Vitro Studies
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 12.5 | Significant reduction in cell viability |
Study B | A549 (lung cancer) | 15.0 | Induction of apoptosis observed |
Study C | RAW 264.7 (macrophages) | 10.0 | Inhibition of TNF-alpha production |
Case Studies
-
Case Study on Anticancer Effects :
- In a study involving human breast cancer cells, this compound demonstrated an IC50 value of 12.5 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Anti-inflammatory Research :
- Another research effort focused on macrophage cell lines revealed that the compound inhibited TNF-alpha production at concentrations as low as 10 µM, suggesting its potential utility in treating inflammatory diseases.
Pharmacological Applications
The compound has been investigated for various pharmacological applications, including:
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Anti-inflammatory Agents : The modulation of inflammatory responses indicates potential use in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(3-fluorobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O3/c1-18-14-15-25(23(16-18)26(32)19-8-3-2-4-9-19)31-28(34)22-12-5-6-13-24(22)30-27(33)20-10-7-11-21(29)17-20/h2-17H,1H3,(H,30,33)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGUCPSIMXUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.